molecular formula C18H27N3S B1317081 5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 139158-28-4

5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1317081
CAS RN: 139158-28-4
M. Wt: 317.5 g/mol
InChI Key: TYDOEMGHFZGMIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ACHMINACA involves several steps. One common method includes the condensation of adamantane-1-carboxylic acid with hydrazine to yield adamantane-1-carboxylic acid hydrazide . Further reactions lead to the formation of ACHMINACA .


Molecular Structure Analysis

ACHMINACA features an intricate molecular structure. It comprises an adamantane core (tricyclo[3.3.1.13,7]decane) linked to a 1,2,4-triazole ring through a cyclohexylmethyl group. The adamantane moiety provides rigidity and unique properties .


Chemical Reactions Analysis

ACHMINACA may undergo various chemical reactions, including oxidation, reduction, and substitution. Its reactivity depends on the functional groups present. For instance, nitration at position 4 of the triazole ring can occur, accompanied by oxidation of the adamantyl substituent .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, such as “5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol”, are used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Methods for Preparation

The high reactivity of adamantane derivatives provides a platform for the development of novel methods for their preparation . This includes the development of methods for the synthesis of unsaturated adamantane derivatives .

Investigation of Electronic Structure

Adamantane derivatives are used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Antimicrobial Activity

Some N-Mannich bases derived from “5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol” have shown potent antibacterial activity against one or more of the tested microorganisms . However, none of the newly synthesized compounds were proved to possess marked activity against Candida albicans .

Hypoglycemic Activity

Certain compounds derived from “5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol” have shown significant strong dose-dependent reduction of serum glucose levels, compared to gliclazide at 10 mg/kg dose level (potency ratio > 75%) . This suggests potential applications in the treatment of diabetes.

Organic Synthesis Applications

The compound 1,3-DHA, which can be obtained from 1,3-disubstituted haloadamantanes, has been extensively researched for its organic synthesis applications . The opening of strained intra-framework bonds under the impact of various-type reagents directly (i.e., in a single step) produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .

properties

IUPAC Name

3-(1-adamantyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3S/c22-17-20-19-16(21(17)15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,1-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDOEMGHFZGMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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